molecular formula C18H23N3O4S B12271214 4-Methoxy-7-methyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole

4-Methoxy-7-methyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole

Cat. No.: B12271214
M. Wt: 377.5 g/mol
InChI Key: PBMSFCQBGXZMOX-UHFFFAOYSA-N
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Description

4-Methoxy-7-methyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-7-methyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-aminothiophenol with a suitable aldehyde to form the benzothiazole core. This intermediate is then subjected to further reactions to introduce the methoxy and methyl groups, as well as the morpholine rings.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-7-methyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives with fewer functional groups.

Scientific Research Applications

4-Methoxy-7-methyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.

    Medicine: The compound could be investigated for its potential therapeutic applications, such as drug development or as a diagnostic tool.

    Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Methoxy-7-methyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives with different substituents, such as:

  • 2-Aminobenzothiazole
  • 6-Methoxybenzothiazole
  • 2-(Morpholin-4-yl)benzothiazole

Uniqueness

What sets 4-Methoxy-7-methyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole apart is the presence of two morpholine rings and a methoxy group, which confer unique chemical and biological properties

Properties

Molecular Formula

C18H23N3O4S

Molecular Weight

377.5 g/mol

IUPAC Name

[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)morpholin-2-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C18H23N3O4S/c1-12-3-4-13(23-2)15-16(12)26-18(19-15)21-7-10-25-14(11-21)17(22)20-5-8-24-9-6-20/h3-4,14H,5-11H2,1-2H3

InChI Key

PBMSFCQBGXZMOX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCOC(C3)C(=O)N4CCOCC4

Origin of Product

United States

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